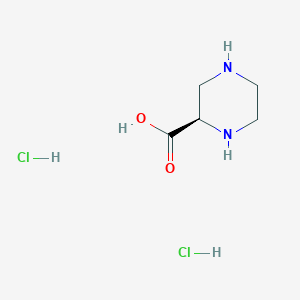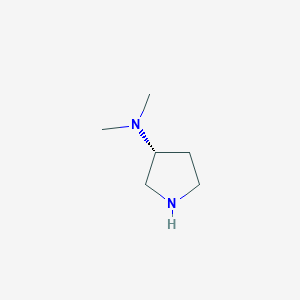
Laurcetium bromide
Übersicht
Beschreibung
Laurcetium Bromid ist eine chemische Verbindung, die zur Klasse der Alkylhalogenide gehört, bei denen ein Bromatom an eine Alkylgruppe gebunden ist. Alkylhalogenide sind bekannt für ihre Reaktivität und werden häufig in der organischen Synthese eingesetzt. Laurcetium Bromid zeichnet sich insbesondere durch seine Anwendungen in verschiedenen wissenschaftlichen Bereichen aufgrund seiner einzigartigen Eigenschaften aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Laurcetium Bromid kann durch verschiedene Verfahren synthetisiert werden, darunter:
Bromierung von Alkenen: Dies beinhaltet die Addition von Brom an ein Alken in Gegenwart eines Katalysators wie Eisenbromid.
Substitutionsreaktionen: Alkohole können unter Verwendung von Reagenzien wie Phosphortribromid (PBr3) oder Bromwasserstoffsäure (HBr) in Gegenwart eines Lösungsmittels wie Essigsäure in Alkylbromide umgewandelt werden
Industrielle Produktionsverfahren
Die industrielle Produktion von Laurcetium Bromid erfolgt typischerweise durch großtechnische Bromierung von Alkenen oder durch die Verwendung von Bromierungsmitteln in kontinuierlichen Durchflussreaktoren, um hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Laurcetium Bromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Nucleophile Substitution: Es reagiert mit Nucleophilen, um neue Verbindungen zu bilden. Beispielsweise kann es mit Natriumhydroxid reagieren, um einen Alkohol zu bilden.
Eliminierungsreaktionen: Unter basischen Bedingungen kann Laurcetium Bromid eine Eliminierung zu Alkenen unterliegen.
Oxidation und Reduktion: Es kann zu den entsprechenden Alkoholen oxidiert oder zu Alkanen reduziert werden
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Natriumhydroxid (NaOH), Kaliumcyanid (KCN) und Ammoniak (NH3) sind übliche Reagenzien.
Eliminierungsreaktionen: Es werden starke Basen wie Kalium-tert-butoxid (KOtBu) verwendet.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden eingesetzt
Hauptsächlich gebildete Produkte
Nucleophile Substitution: Alkohole, Nitrile und Amine.
Eliminierung: Alkene.
Oxidation: Alkohole
Wissenschaftliche Forschungsanwendungen
Laurcetium Bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt in der organischen Synthese und zur Herstellung anderer bromierter Verbindungen verwendet.
Biologie: Einsatz bei der Untersuchung von Enzymmechanismen und als Reagenz in biochemischen Assays.
Medizin: Untersucht auf sein Potenzial in Pharmazeutika und als Radiomarkierungsmittel für die diagnostische Bildgebung.
Industrie: Einsatz bei der Herstellung von Flammschutzmitteln, Agrochemikalien und als Katalysator in Polymerisationsreaktionen .
Wirkmechanismus
Laurcetium Bromid übt seine Wirkungen hauptsächlich durch nucleophile Substitutionsreaktionen aus. Das Bromatom ist eine gute Abgangsgruppe und erleichtert die Bildung eines Carbokationzwischenprodukts, das dann mit Nucleophilen reagiert. Dieser Mechanismus ist entscheidend für seine Rolle als Zwischenprodukt in der organischen Synthese .
Wirkmechanismus
Laurcetium Bromide exerts its effects primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which then reacts with nucleophiles. This mechanism is crucial in its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methylbromid: Wird als Begasungsmittel und in der organischen Synthese verwendet.
Ethylbromid: Wird bei der Synthese von Pharmazeutika und als Anästhetikum eingesetzt.
Propylbromid: Wird als Lösungsmittel und bei der Herstellung anderer Chemikalien eingesetzt .
Einzigartigkeit
Laurcetium Bromid ist aufgrund seiner spezifischen Reaktivität und der Stabilität der resultierenden Produkte einzigartig. Seine Fähigkeit, eine Vielzahl von chemischen Reaktionen zu durchlaufen, macht es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .
Eigenschaften
IUPAC Name |
dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIKFQHHOLTACB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939214 | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-75-8 | |
| Record name | 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurcetium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(2-ethoxy-2-oxoethyl)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURCETIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TGH6857X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)






![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

